(4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
(4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound belonging to the class of triterpenoid saponins . This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a carboxylic acid functional group. It is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes hydroxylation, methylation, and carboxylation reactions under controlled conditions . Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides . Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .
Scientific Research Applications
Chemistry
In chemistry, (4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is used as a precursor for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising compound for developing new therapeutic agents .
Industry
In industry, this compound is used in the production of various products, including pharmaceuticals, cosmetics, and agrochemicals. Its unique properties make it a valuable ingredient in formulations designed for specific applications .
Mechanism of Action
The mechanism of action of (4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological effects . For example, its anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
- (4As,6aS,6bR,10S,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- (4aS,6aS,6bR,10S,12aR,14bS)-10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylate
Uniqueness
(4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid stands out due to its unique combination of functional groups and stereochemistry. This distinct structure contributes to its specific biological activities and makes it a valuable compound for various applications .
Properties
CAS No. |
118711-55-0 |
---|---|
Molecular Formula |
C30H48O5 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,10S,12aR)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)12-14-29(24(34)35)15-13-27(4)19(20(29)16-25)6-7-21-26(3)10-9-23(33)30(17-31,18-32)22(26)8-11-28(21,27)5/h6,20-23,31-33H,7-18H2,1-5H3,(H,34,35)/t20?,21?,22?,23-,26+,27+,28+,29-/m0/s1 |
InChI Key |
OHJPCHGKSLDGLV-LAYFXRAMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(CO)CO)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(CO)CO)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
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